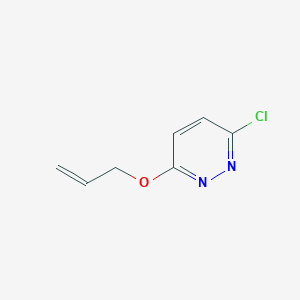

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridazine, 3-chloro-6-(2-propén-1-yloxy)- est un composé hétérocyclique qui présente un cycle pyridazine substitué par un atome de chlore en position 3 et un groupe 2-propén-1-yloxy en position 6. Les dérivés de la pyridazine sont connus pour leurs propriétés physico-chimiques uniques, notamment leur faible basicité, leur moment dipolaire élevé et leur capacité à former des liaisons hydrogène doubles, ce qui les rend précieux dans diverses applications scientifiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des dérivés de la pyridazine implique généralement des réactions de cyclisation. Une méthode courante est la réaction de Diels-Alder inverse à demande électronique inverse catalysée par un acide de Lewis entre la s-tétrazine 3-monosubstituée et les éthers énoliques silylés, qui fournit des pyridazines fonctionnalisées avec un haut niveau de régiosélectivité . Une autre approche implique la cyclisation 6-endo-trig catalysée par le cuivre des hydrazones β,γ-insaturées, qui conduit à des 1,6-dihydropyridazines qui peuvent être efficacement converties en pyridazines en présence d'hydroxyde de sodium .

Méthodes de production industrielle

La production industrielle de dérivés de la pyridazine utilise souvent des voies de synthèse évolutives qui garantissent des rendements élevés et une pureté élevée. L'utilisation de catalyseurs métalliques, tels que le cuivre ou le palladium, et de conditions de réaction optimisées, notamment la température et le choix du solvant, sont cruciales pour la synthèse à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Pyridazine, 3-chloro-6-(2-propén-1-yloxy)- subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.

Réduction: Cette réaction peut réduire les doubles liaisons ou d'autres groupes réductibles au sein de la molécule.

Substitution: Cette réaction peut remplacer l'atome de chlore ou le groupe 2-propén-1-yloxy par d'autres substituants.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à des dérivés de la pyridazine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent produire une variété de pyridazines substituées .

Applications de la recherche scientifique

Pyridazine, 3-chloro-6-(2-propén-1-yloxy)- a plusieurs applications de recherche scientifique:

Chimie: Elle sert de brique de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie: Elle est utilisée dans l'étude des inhibiteurs enzymatiques et des antagonistes des récepteurs en raison de sa capacité à interagir avec des cibles biologiques.

Industrie: Ils sont utilisés dans le développement d'agrochimiques et de matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de la pyridazine, 3-chloro-6-(2-propén-1-yloxy)- implique son interaction avec des cibles moléculaires par des liaisons hydrogène et des interactions de type π-π. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant aux effets biologiques désirés. Les voies spécifiques impliquées dépendent de la cible et du contexte de son utilisation .

Applications De Recherche Scientifique

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.

Industry: They are used in the development of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of pyridazine, 3-chloro-6-(2-propen-1-yloxy)- involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The specific pathways involved depend on the target and the context of its use .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrimidine: Une autre diazine avec des atomes d'azote en positions 1 et 3.

Pyrazine: Une diazine avec des atomes d'azote en positions 1 et 4.

Pyridazinone: Un dérivé de la pyridazine avec une fonctionnalité céto en position 3.

Unicité

Pyridazine, 3-chloro-6-(2-propén-1-yloxy)- est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés physico-chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications ciblées dans la découverte de médicaments et la science des matériaux .

Propriétés

Formule moléculaire |

C7H7ClN2O |

|---|---|

Poids moléculaire |

170.59 g/mol |

Nom IUPAC |

3-chloro-6-prop-2-enoxypyridazine |

InChI |

InChI=1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2 |

Clé InChI |

DZCNOGWGVRNPLX-UHFFFAOYSA-N |

SMILES canonique |

C=CCOC1=NN=C(C=C1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)